
9H-Carbazole-9-sulfonamide, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-9-sulfonamide, N,N-dimethyl- is a chemical compound with the molecular formula C14H14N2O2S It is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a sulfonamide group attached to the nitrogen atom of the carbazole ring, with two methyl groups attached to the sulfonamide nitrogen
Preparation Methods
The synthesis of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- involves several steps. One common method includes the reaction of carbazole with chlorosulfonic acid to introduce the sulfonamide group. This is followed by the reaction with dimethylamine to form the N,N-dimethyl derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
9H-Carbazole-9-sulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
9H-Carbazole-9-sulfonamide, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
9H-Carbazole-9-sulfonamide, N,N-dimethyl- can be compared with other similar compounds, such as:
9H-Carbazole-9-ethanol: This compound has an ethanol group instead of a sulfonamide group, leading to different chemical properties and applications.
9H-Carbazole-9-ethyl:
9H-Carbazole-9-methyl: This compound has a methyl group attached to the nitrogen atom, which affects its chemical behavior and applications.
The uniqueness of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- lies in its sulfonamide group, which imparts specific chemical and biological properties that are not present in other carbazole derivatives .
Properties
CAS No. |
111960-21-5 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N,N-dimethylcarbazole-9-sulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-15(2)19(17,18)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
InChI Key |
RXDSDNAGOPVGAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


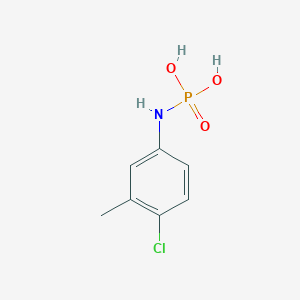
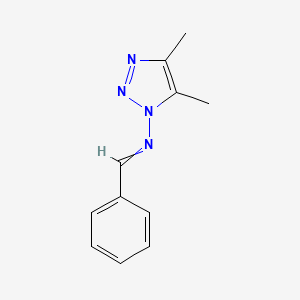

![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
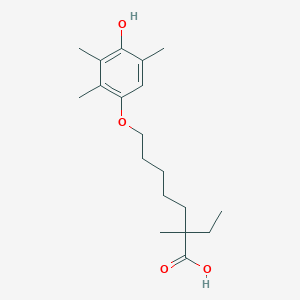
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
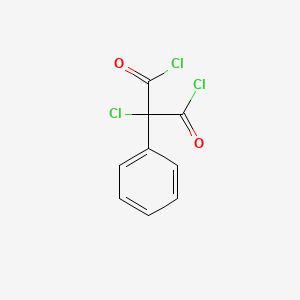
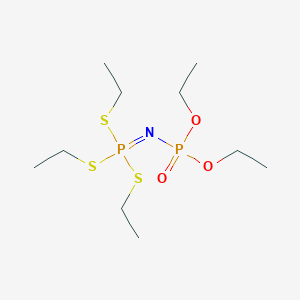
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)

